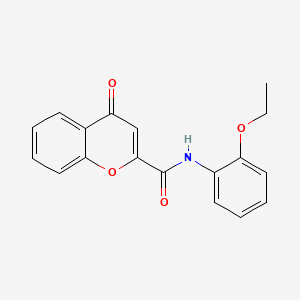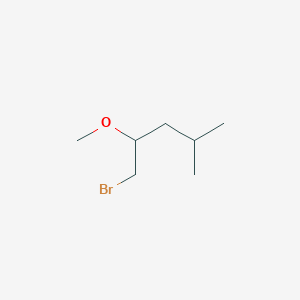![molecular formula C20H13ClFNO2 B2492599 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-64-1](/img/structure/B2492599.png)
3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves multi-step reactions, starting from key precursors such as chloro- and fluoro-substituted aromatic compounds. One study reports the efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids, demonstrating the importance of fluoro-substitution in the development of new compounds with potential applications (Makki, Bakhotmah, & Abdel-Rahman, 2012). Similarly, the synthesis of quinoline derivatives through the cyclocondensation of amino phenyl glyoxylic acid with benzoyle asetanilides underlines the versatility of synthetic approaches for such complex structures.
Molecular Structure Analysis
The molecular structure of 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is characterized by the presence of a cyclopenta[b]quinoline core substituted with chloro and fluoro groups. These substitutions play a crucial role in defining the chemical and physical properties of the molecule. Studies involving similar compounds highlight the significance of structural elucidation techniques, including X-ray crystallography, to understand the spatial arrangement and reactivity of these molecules (Egawa et al., 1987).
Chemical Reactions and Properties
The chemical reactions involving this compound are largely influenced by the active sites provided by the fluoro and chloro substituents. These groups enhance the reactivity towards nucleophilic substitution, cycloaddition, and other key organic transformations. The compound's ability to undergo various chemical reactions makes it a valuable intermediate for synthesizing more complex molecules with specific biological or physical properties.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its practical applications. The presence of halogen atoms significantly influences these properties, affecting the compound's behavior in different solvents and under various temperature conditions. Research on similar quinoline derivatives provides insights into how structural modifications can alter physical properties to suit specific applications (Al‐Qawasmeh et al., 2009).
Chemical Properties Analysis
The chemical properties of 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are critical for its potential applications. The compound's unique structure enables selective interactions with different chemical species, making it a valuable tool for synthetic chemistry and materials science research. Studies on the electrochemical behavior of related compounds provide valuable information on the redox characteristics and potential applications in electronic devices (Srinivasu et al., 1999).
科学的研究の応用
Synthesis and Antimicrobial Applications
- Fluorine-bearing quinoline derivatives like the specified compound are synthesized for potential use as amylolytic agents against fungi, especially Aspergillus species (Makki, Bakhotmah, & Abdel-Rahman, 2012).
- Antibacterial properties have been observed in various quinoline carboxylic acids and their derivatives, indicating potential for treating bacterial infections (Miyamoto et al., 1995).
Synthesis Techniques and Chemical Transformations
- Novel synthetic routes have been developed for compounds like the one , contributing to the field of medicinal chemistry and drug development (Chujo et al., 2001).
- Electrochemical studies of related quinoline carboxylic acids have been conducted, enhancing understanding of their chemical properties and potential applications (Srinivasu et al., 1999).
Potential Anticancer Applications
- Some quinoline-4-carboxylic acid derivatives have shown anticancer activity , particularly against various carcinoma cell lines. These compounds have been evaluated for their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Fluorophores and Photophysical Properties
- Quinoline derivatives are known as efficient fluorophores and have been used in biochemistry and medicine for studying various biological systems, indicating their potential in biomedical imaging (Aleksanyan & Hambardzumyan, 2013).
特性
IUPAC Name |
(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWVEUXRHJDYRU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=C(C=CC=C4Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)
![N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2492525.png)
![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
methanone](/img/structure/B2492533.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)